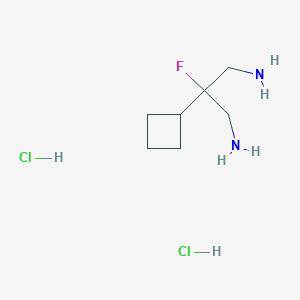

![molecular formula C10H19ClN2O B1492363 1,1-ジメチル-2,8-ジアザスピロ[4.5]デカン-3-オン塩酸塩 CAS No. 2098032-51-8](/img/structure/B1492363.png)

1,1-ジメチル-2,8-ジアザスピロ[4.5]デカン-3-オン塩酸塩

概要

説明

Molecular Structure Analysis

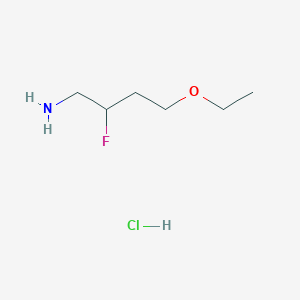

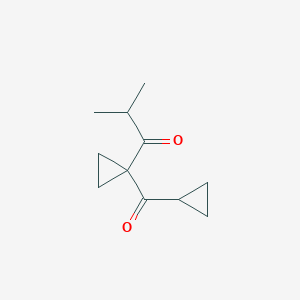

The molecular weight of “1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is 190.67 . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .

Physical and Chemical Properties Analysis

“1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .

科学的研究の応用

Safety and Hazards

作用機序

Target of Action

The primary target of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Mode of Action

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby potentially reducing inflammation and cell death .

Result of Action

The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

生化学分析

Biochemical Properties

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death. The compound exhibits potent inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction is significant as it can block the activation of the necroptosis pathway, showing potential therapeutic applications in treating inflammatory diseases .

Cellular Effects

The effects of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic effects . This indicates that the compound can influence cell signaling pathways, particularly those involved in cell death and survival. Additionally, its impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of RIPK1 .

Molecular Mechanism

At the molecular level, 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts its effects through direct binding interactions with RIPK1 . By inhibiting the kinase activity of RIPK1, the compound prevents the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to a decrease in the expression of genes associated with necroptosis and inflammation, thereby reducing cell death and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride have been observed to change over time. The compound is stable under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that the compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating a threshold beyond which the compound may become toxic . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s inhibitory effect on RIPK1 suggests that it may influence metabolic flux and metabolite levels associated with necroptosis and inflammation

Transport and Distribution

The transport and distribution of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in clinical settings.

Subcellular Localization

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is localized in specific subcellular compartments, where it exerts its inhibitory effects on RIPK1 . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with RIPK1 . This subcellular localization is essential for the compound’s activity and function in inhibiting necroptosis and inflammation.

特性

IUPAC Name |

1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPANMAOYOPQBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCNCC2)CC(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

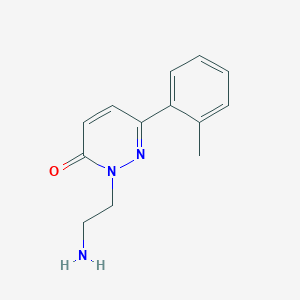

amine hydrochloride](/img/structure/B1492280.png)

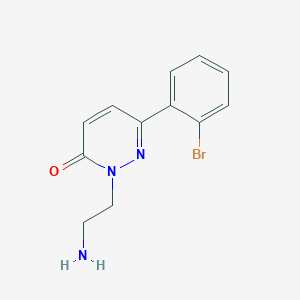

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)

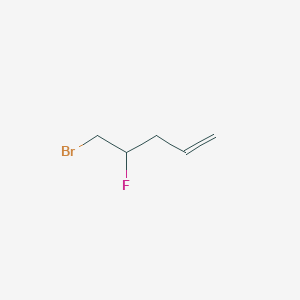

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)

amine hydrochloride](/img/structure/B1492303.png)